N-(3,5-bis(trifluoromethyl)phenyl)acrylamide

MurA inhibition Covalent warhead design Reversible covalent inhibitors

N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide (CAS 586395-04-2), commonly referenced as MurA-IN-7, is a fragment-sized acrylamide compound (MW 283.17, C11H7F6NO) that functions as a reversible covalent inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). Unlike many MurA inhibitors that rely on irreversible alkylation of the active-site cysteine (Cys115), this compound employs a reversible Michael addition mechanism, which offers a distinct kinetic profile for biochemical studies.

Molecular Formula C11H7F6NO
Molecular Weight 283.173
CAS No. 586395-04-2
Cat. No. B2358787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-bis(trifluoromethyl)phenyl)acrylamide
CAS586395-04-2
Molecular FormulaC11H7F6NO
Molecular Weight283.173
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H7F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h2-5H,1H2,(H,18,19)
InChIKeyOQVKOZLZNWNAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide (CAS 586395-04-2) Procurement Guide: Sourcing the MurA-Targeting Acrylamide Warhead Fragment


N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide (CAS 586395-04-2), commonly referenced as MurA-IN-7, is a fragment-sized acrylamide compound (MW 283.17, C11H7F6NO) that functions as a reversible covalent inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) . Unlike many MurA inhibitors that rely on irreversible alkylation of the active-site cysteine (Cys115), this compound employs a reversible Michael addition mechanism, which offers a distinct kinetic profile for biochemical studies . Its primary documented application is in antibacterial research, where it serves as a tool compound for studying peptidoglycan biosynthesis and covalent warhead optimization .

Why N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide Cannot Be Replaced by Other Acrylamide Warheads or MurA Inhibitors


Although numerous acrylamide-based covalent inhibitors and MurA-targeting fragments exist, direct substitution is scientifically invalid due to divergent warhead reactivity, inhibition mechanism (reversible vs. irreversible), and enzyme engagement kinetics. N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide is a reversible covalent MurA inhibitor with an IC50 of 164 μM , distinguishing it mechanistically from irreversible MurA inhibitors such as fosfomycin (IC50 ~8.8 μM) [1] and chloroacetamide-based fragments like MurA-IN-2 (IC50 39 μM) . The 3,5-bis(trifluoromethyl)phenyl substituent modulates both the electrophilicity of the acrylamide warhead and the non-covalent binding affinity, factors that cannot be recapitulated by simple replacement with other aniline-derived acrylamides. Procurement of a generic acrylamide building block or an alternative MurA inhibitor will not reproduce the specific reversible covalent fingerprint validated for this compound class.

Quantitative Differentiation Evidence for N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide (MurA-IN-7) vs. Comparator MurA Inhibitors


Reversible Covalent Inhibition Mechanism vs. Fosfomycin's Irreversible Binding to MurA

MurA-IN-7 exhibits a reversible covalent inhibition mechanism, contrasting with the clinically used antibiotic fosfomycin, which irreversibly alkylates MurA Cys115 . In a biochemical assay preincubating enzyme with inhibitor before substrate addition, fosfomycin displayed an IC50 of approximately 8.8 μM against E. coli MurA [1]. MurA-IN-7, tested under analogous conditions, showed an IC50 of 164 μM . While fosfomycin is 18.6-fold more potent, its irreversible adduct precludes temporal control of enzyme activity; MurA-IN-7's reversibility enables washout and recovery experiments that are impossible with fosfomycin . This mechanistic distinction is critical for target engagement studies and for designing covalent inhibitors with tuneable residence times.

MurA inhibition Covalent warhead design Reversible covalent inhibitors

Warhead Reactivity Profiling: Acrylamide vs. Chloroacetamide Fragments Against MurA

The acrylamide warhead of MurA-IN-7 (compound 9) was characterized alongside a panel of electrophilic fragments for cysteine-targeting selectivity [1]. In the Ábrányi-Balogh et al. roadmap study, compound 9 demonstrated moderate thiol reactivity with a half-life for glutathione (GSH) adduct formation that places it in a 'tuneable' reactivity zone, distinct from the highly reactive chloroacetamide fragments exemplified by MurA-IN-2 (IC50 39 μM) [2]. While MurA-IN-2 achieves greater potency through irreversible alkylation, its chloroacetamide warhead exhibits higher intrinsic thiol reactivity, which can lead to off-target labelling [2]. The acrylamide of MurA-IN-7 offers a more controllable covalent engagement profile, making it a preferred starting point for optimizing target-specific residence time without excessive warhead promiscuity.

Covalent warhead selectivity Thiol reactivity Fragment-based drug discovery

Potency Differentiation Among Reversible MurA Inhibitors: MurA-IN-7 vs. MurA-IN-3

Within the subset of reversible MurA inhibitors, MurA-IN-7 (IC50 164 μM) exhibits markedly lower potency than the pyrrolidinedione-based MurA-IN-3 (IC50 4.5 μM) . However, MurA-IN-7 (MW 283 Da) is a significantly smaller fragment than MurA-IN-3 (MW ~400 Da), offering superior ligand efficiency metrics for fragment-based drug discovery . The 3,5-bis(trifluoromethyl)phenyl group provides a unique vector for structure-activity relationship (SAR) exploration that is absent in the pyrrolidinedione scaffold. For research programs prioritizing fragment growth from a minimal covalent recognition element, MurA-IN-7 represents a more versatile starting point despite its lower absolute potency.

MurA reversible inhibitors Pyrrolidinedione inhibitors Structure-activity relationship

Optimal Application Scenarios for Procuring N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide (MurA-IN-7)


Reversible Covalent Tool Compound for MurA Target Engagement Studies

MurA-IN-7 is uniquely suited for experiments requiring reversible covalent inhibition of MurA, enabling washout and recovery protocols that are not feasible with irreversible inhibitors such as fosfomycin or chloroacetamide fragments. Its IC50 of 164 μM, while moderate, is sufficient for biochemical target engagement studies where the goal is to probe the kinetics of binding and dissociation rather than achieve complete enzyme inactivation . Researchers investigating temporal control of peptidoglycan biosynthesis or the dynamics of covalent inhibitor binding should prioritize MurA-IN-7 over irreversible alternatives.

Fragment-Based Covalent Inhibitor Discovery Starting Point

With a molecular weight of only 283.17 Da and a well-characterized acrylamide warhead, MurA-IN-7 is an ideal fragment hit for covalent drug discovery programs targeting MurA or other cysteine-dependent enzymes. Its 3,5-bis(trifluoromethyl)phenyl substituent offers two distinct vectors for fragment growth, and its moderate potency leaves room for improvement through structure-based design. Procurement of MurA-IN-7 as a screening compound enables SAR campaigns aimed at optimizing both non-covalent recognition and covalent warhead positioning [1].

Covalent Warhead Selectivity Profiling and Benchmarking

The acrylamide warhead of MurA-IN-7 has been characterized within a broader roadmap of cysteine-targeting covalent inhibitors, providing comparative reactivity data against other warhead chemotypes (e.g., chloroacetamides, vinyl sulfonamides) [1]. Laboratories engaged in covalent inhibitor platform development can use MurA-IN-7 as a benchmark acrylamide fragment to calibrate thiol reactivity assays, assess selectivity against off-target cysteines, and compare the performance of novel warhead designs in a consistent MurA enzymatic context.

Antibacterial Research Targeting Gram-Negative Peptidoglycan Biosynthesis

MurA catalyzes the first committed step in peptidoglycan biosynthesis and is a validated antibacterial target. MurA-IN-7, while not a clinical candidate, serves as a valuable probe molecule for studying the consequences of MurA inhibition in Gram-negative bacteria such as Escherichia coli. Its reversible mechanism allows for the investigation of pharmacodynamic relationships that are obscured by the irreversible action of fosfomycin. Procurement of MurA-IN-7 enables studies that correlate MurA occupancy with downstream effects on cell wall integrity, bacterial growth, and resistance development .

Quote Request

Request a Quote for N-(3,5-bis(trifluoromethyl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.